Muscarine chloride
Overview
Description
Muscarine chloride is a potent agonist that is more effective than acetylcholine and is not susceptible to degradation by cholinesterases . It was originally isolated from Amanita muscaria . Administration of muscarine results in muscle spasms, especially in the gut, bronchus, and uterus .
Synthesis Analysis
The first stereospecific synthesis of (+)-muscarine chloride was devised by E. Hardegger and F. Lohse . They started with l-glucosamine, which was oxidized with bromine water to give l-glucosaminic acid. This was then converted to l-chitaric acid with nitrous acid .Molecular Structure Analysis
Muscarine mimics the function of the natural neurotransmitter acetylcholine in the muscarinic part of the cholinergic nervous system, despite the less flexible structure due to the five-membered ring in the molecular skeleton .Chemical Reactions Analysis
Muscarine is a non-specific cholinergic agonist that acts through muscarinic receptors in the lungs to induce bronchoconstriction . It also has inhibitory effects on many neurons, particularly through its effects on voltage-activated Calcium currents (I Ca) .Scientific Research Applications
Muscarinic Depression of Synaptic Transmission
Muscarine chloride's impact on synaptic transmission, particularly in the hippocampal mossy fiber synapse, has been a significant area of study. Research has shown that muscarine chloride can produce a reliable depression of both the excitatory postsynaptic potential (EPSP) and excitatory postsynaptic current (EPSC), indicating its influence on synaptic transmission and neuronal communication (Williams & Johnston, 1990).
Pharmacological Actions
The pharmacological actions of muscarine chloride have been extensively compared with acetylcholine chloride across various organs and species. This research revealed that muscarine chloride induced spasms in muscles of the gut, uterus, urinary bladder, and bronchus. It also affected heart rate and blood pressure, showing its widespread influence on different physiological systems (Fraser, 1957).
Effects on Neuronal Excitability
Studies on guinea‐pig intracardiac neurons in culture revealed that muscarine chloride could mediate both excitation and inhibition of neuronal activity. It's been shown to produce a biphasic change in membrane potential, influencing the number of action potentials evoked by depolarizing current, and thus playing a crucial role in neuronal excitability (Allen & Burnstock, 1990).
Influence on Ion Channels
Research has also focused on how muscarine chloride affects ion channels, particularly in rat cultured cerebellar granule neurons. Findings suggest that muscarine chloride can inhibit non‐inactivating K+ currents, significantly impacting the regulation of neuronal activity (Watkins & Mathie, 1996).
Muscarine in Amanita Muscaria
The presence of muscarine in Amanita muscaria, a well-known mushroom species, has been the subject of research, highlighting its significance in the field of natural product chemistry and pharmacology (Bowden, Drysdale, & Mogey, 1965).
Role in Neurological Disorders
Muscarine chloride has been studied for its potential role in treating neurological disorders like Alzheimer's disease. Investigations into intracranial infusion of muscarinic agonists in patients with Alzheimer's have provided insights into novel therapeutic approaches (Reeder & Harbaugh, 1985).
Effects on Neurotransmitter Release
The influence of muscarine on neurotransmitter release, particularly inthe context of the rat brain, has been another area of interest. Studies have shown that acetylcholine can inhibit the release of neurotransmitters like norepinephrine and dopamine, suggesting a muscarinic inhibitory mechanism on noradrenergic and dopaminergic neurons (Westfall, 1974).
Ionic Mechanism in Neuronal Action
The ionic mechanism of muscarinic cholinergic depolarization in mouse spinal cord neurons has been explored, indicating muscarine's ability to influence membrane potentials and conductance, which are critical for neuronal firing and signaling (Nowak & Macdonald, 1983).
Impact on Dopaminergic Neurons
Muscarine chloride's effect on Ca2+ dependent electrical activity in dopamine neurons in the substantia nigra pars compacta has been studied. This research suggests that muscarine reduces Ca2+ entry in these neurons, potentially influencing dopamine release and modulation in the brain, with implications for understanding dopaminergic function in neurological conditions (Scroggs, Cardenas, Whittaker, & Kitai, 2001).
Application in Alzheimer's Disease
Continued research into the intracranial infusion of muscarinic agonists, like muscarine chloride, for treating Alzheimer's disease indicates the potential of this compound in neurological therapeutics. Preliminary results have been encouraging, showing improved cognitive and social function during drug infusion (Harbaugh, Roberts, Coombs, Saunders, & Reeder, 1984).
Chemical Synthesis
The chemical synthesis of muscarine chloride has been a significant focus, providing insights into its structure and enabling further pharmacological studies. Research on the stereospecific synthesis of muscarine chloride highlights the complexity and potential of synthetic chemistry in understanding and utilizing natural compounds (Mubarak & Brown, 1982).
Safety And Hazards
Muscarine chloride is classified as Acute toxicity, Oral (Category 2), Acute toxicity, Inhalation (Category 1), and Acute toxicity, Dermal (Category 2) . It is fatal if swallowed, in contact with skin, or if inhaled . The safety profile of muscarine necessitates caution, as its ingestion can lead to severe poisoning .
properties
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRNEJYZWHXLC-CTERPIQNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945718 | |
Record name | (+)-Muscarine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Extremely hygroscopic solid; [Merck Index] | |
Record name | Muscarine chloride | |
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Solubility |
VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |
Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MUSCARINE ACTS ALMOST EXCLUSIVELY AT MUSCARINIC RECEPTOR SITES... MUSCARINIC ALKALOIDS STIMULATE SMOOTH MUSCLES OF INTESTINAL TRACT... THE TONE & MOTILITY OF URETERS, URINARY BLADDER, GALLBLADDER, & BILIARY DUCTS ARE...ENHANCED... MUSCARINE.../IS/ POTENT DIAPHORETIC.../AGENT/. /MUSCARINE/, ...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/ | |
Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Muscarine chloride | |
Color/Form |
STOUT PRISMS FROM ETHANOL + ACETONE | |
CAS RN |
2303-35-7, 2936-25-6, 300-54-9 | |
Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2303-35-7 | |
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Record name | Muscarine chloride | |
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Record name | DL-Muscarine chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Muscarine chloride | |
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Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |
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Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-Muscarine chloride | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUSCARINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ | |
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Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180-181 °C | |
Record name | MUSCARINE CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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